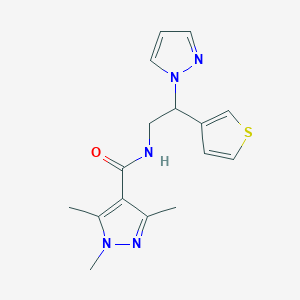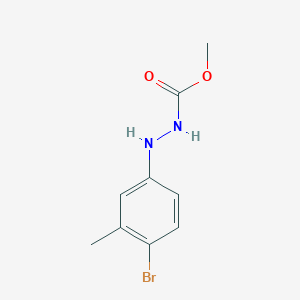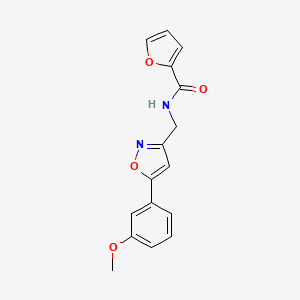
N-methyl-N-(2-methylbutyl)carbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-(2-methylbutyl)carbamoyl chloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-methyl-N-(2-methylbutyl)carbamoyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
N-methyl-N-(2-methylbutyl)carbamoyl chloride is a colorless compound . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthetic Routes and Stability
Research by Schrader et al. (2011) explored synthetic routes to, transformations of, and the stabilities of carbamoyl sulfenyl chlorides and related compounds, potentially applicable for creating thiolyzable and photolabile protecting groups for cysteine and new reagents for protein synthesis and modification. This study illuminates the unexpected stability and further chemical transformations of such compounds, offering insights into their applications in organic synthesis and materials science (Schrader, Schroll, & Barany, 2011).
Photolabile Protecting Groups
Loudwig and Goeldner (2001) introduced N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups, showcasing the chemical coupling efficiency of corresponding alcohols with N-methyl-N-(o-nitrophenyl)carbamoyl chloride. This method offers high yield and clean deprotection by photolysis, indicating its utility in temporary modification of alcohols in complex organic syntheses (Loudwig & Goeldner, 2001).
Cellulose Functionalization
Heinze, Schwikal, and Barthel (2005) investigated the use of ionic liquids as solvents for cellulose, facilitating its dissolution and enabling the synthesis of cellulose derivatives like carboxymethyl cellulose and cellulose acetate without degradation. This approach underscores the relevance of N-methyl-N-(2-methylbutyl)carbamoyl chloride in developing new materials and enhancing the functionalization of cellulose for various applications (Heinze, Schwikal, & Barthel, 2005).
Mechanistic Studies and Industrial Applications
D’Souza and Kevill (2016) reviewed the solvolyses of carbamoyl chlorides, emphasizing their importance as intermediates in both research and industrial syntheses. Their study provides a comprehensive understanding of the reaction mechanisms, offering valuable insights for optimizing industrial processes involving carbamoyl chlorides (D’Souza & Kevill, 2016).
Biosynthesis and Green Chemistry
Rohwerder and Müller (2010) highlighted the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon, proposing biotechnological routes involving N-methyl-N-(2-methylbutyl)carbamoyl chloride as a precursor. This research aligns with the growing demand for green chemicals and cleantech solutions, emphasizing the compound's role in sustainable industrial processes (Rohwerder & Müller, 2010).
properties
IUPAC Name |
N-methyl-N-(2-methylbutyl)carbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-4-6(2)5-9(3)7(8)10/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJBQLRQYVOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-methylbutyl)carbamoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2998821.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2998823.png)

![tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate](/img/structure/B2998826.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)
![1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2998828.png)
![6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2998830.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2998836.png)

![1-[2-Methoxy-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B2998840.png)
